1-fluoro-2-[2-(4-methoxyphenoxy)ethoxy]benzene
Overview
Description
1-Fluoro-2-[2-(4-methoxyphenoxy)ethoxy]benzene is an organic compound characterized by its unique structure, which includes a fluoro-substituted benzene ring connected to a methoxyphenoxy ethoxy group
Preparation Methods
The synthesis of 1-fluoro-2-[2-(4-methoxyphenoxy)ethoxy]benzene typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the nucleophilic aromatic substitution reaction between a fluoro-substituted benzene and a methoxyphenoxy ethoxy derivative. The reaction conditions often require the use of a base, such as potassium carbonate, and a polar aprotic solvent, like dimethylformamide, to facilitate the substitution reaction.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-Fluoro-2-[2-(4-methoxyphenoxy)ethoxy]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding phenolic or quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of hydroxy or alkoxy derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluoro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include polar solvents, bases, and catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Fluoro-2-[2-(4-methoxyphenoxy)ethoxy]benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: It is used in the production of specialty chemicals, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-fluoro-2-[2-(4-methoxyphenoxy)ethoxy]benzene involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoro group enhances the compound’s ability to form strong interactions with these targets, leading to modulation of their activity. The methoxyphenoxy ethoxy group contributes to the compound’s overall stability and solubility, facilitating its biological activity.
Comparison with Similar Compounds
1-Fluoro-2-[2-(4-methoxyphenoxy)ethoxy]benzene can be compared with other similar compounds, such as:
1-Fluoro-4-[2-(4-methoxyphenoxy)ethoxy]benzene: This compound has a similar structure but with the fluoro group in a different position, leading to variations in its chemical and biological properties.
4-Fluoro-2-methylphenol: This compound has a simpler structure and different functional groups, resulting in distinct reactivity and applications.
1-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-2-methoxybenzene: This compound has additional ethoxy groups, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
1-fluoro-2-[2-(4-methoxyphenoxy)ethoxy]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FO3/c1-17-12-6-8-13(9-7-12)18-10-11-19-15-5-3-2-4-14(15)16/h2-9H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYHXWJDUOFJRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCOC2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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